An In-Depth Technical Guide to 3,5-Difluoro-4-formylbenzonitrile: A Key Building Block for Scientific Innovation
An In-Depth Technical Guide to 3,5-Difluoro-4-formylbenzonitrile: A Key Building Block for Scientific Innovation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Benzonitriles
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Among the privileged scaffolds in this domain are fluorinated benzonitriles, which serve as versatile synthetic intermediates. This technical guide focuses on the chemical properties, synthesis, and applications of a particularly valuable, yet under-documented, building block: 3,5-Difluoro-4-formylbenzonitrile .
With its distinct arrangement of two fluorine atoms flanking a formyl group and a cyano moiety on a benzene ring, this compound presents a unique electronic profile and a wealth of synthetic handles for further chemical elaboration. This guide aims to provide a comprehensive overview for researchers and drug development professionals, consolidating available data and offering insights into its potential applications.
Core Chemical and Physical Properties
3,5-Difluoro-4-formylbenzonitrile, with the CAS number 467442-15-5, is a trifunctional aromatic compound.[1][2] The presence of two fluorine atoms ortho to the formyl group and meta to the nitrile significantly influences the molecule's reactivity and physicochemical properties.
| Property | Value | Source |
| CAS Number | 467442-15-5 | [1][2] |
| Molecular Formula | C₈H₃F₂NO | [3] |
| Molecular Weight | 167.11 g/mol | [3] |
| Appearance | White to off-white solid (typical) | Inferred from related compounds |
| Melting Point | Not available in cited literature | |
| Boiling Point | Not available in cited literature | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Inferred from structure |
| Predicted XlogP | 1.3 | [3] |
Molecular Structure and Spectroscopic Data
The structure of 3,5-Difluoro-4-formylbenzonitrile is characterized by a 1,2,3,5-tetrasubstituted benzene ring. The strong electron-withdrawing nature of the fluorine, formyl, and cyano groups results in an electron-deficient aromatic ring.
Caption: 2D structure of 3,5-Difluoro-4-formylbenzonitrile.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available in the cited literature, the following are predicted characteristics based on the structure and data from analogous compounds:
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¹H NMR: The spectrum is expected to show two signals in the aromatic region, corresponding to the two aromatic protons. Due to coupling with the adjacent fluorine atoms, these signals will likely appear as complex multiplets. The aldehyde proton will appear as a singlet or a triplet (due to coupling with the ortho fluorine atoms) significantly downfield (around 10 ppm).
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¹³C NMR: The spectrum will show distinct signals for the eight carbon atoms. The carbonyl carbon of the aldehyde will be in the range of 185-195 ppm, and the nitrile carbon will be around 115-120 ppm. The carbons attached to the fluorine atoms will show large C-F coupling constants. The electron-withdrawing groups will cause a general downfield shift for the aromatic carbons.
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¹⁹F NMR: A single signal is expected for the two equivalent fluorine atoms.
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IR Spectroscopy: Characteristic absorption bands are expected for the C≡N stretch (around 2230 cm⁻¹), the C=O stretch of the aldehyde (around 1700 cm⁻¹), and C-F bonds (in the 1100-1300 cm⁻¹ region).
Synthesis of 3,5-Difluoro-4-formylbenzonitrile
Caption: A plausible synthetic pathway to 3,5-Difluoro-4-formylbenzonitrile.
Experimental Protocol (Hypothetical)
The following is a hypothetical, non-validated protocol based on standard organic chemistry transformations. Researchers should perform their own optimization and safety assessment.
Step 1: Diazotization of 4-Amino-3,5-difluorobenzonitrile
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In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-amino-3,5-difluorobenzonitrile in a mixture of concentrated hydrochloric acid and water.
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Cool the suspension to 0-5 °C in an ice-salt bath.
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Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
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Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Formylation via a Modified Sandmeyer Reaction
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In a separate flask, prepare a solution of a suitable formylating agent (e.g., formaldehyde oxime in the presence of a copper(I) catalyst) in an appropriate solvent.
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Slowly add the cold diazonium salt solution from Step 1 to the formylating agent solution, maintaining a controlled temperature. Vigorous gas evolution (N₂) is expected.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete as monitored by TLC or GC-MS.
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Work-up the reaction mixture by quenching with water and extracting with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 3,5-Difluoro-4-formylbenzonitrile.
Reactivity and Synthetic Potential
The chemical reactivity of 3,5-Difluoro-4-formylbenzonitrile is dictated by its three functional groups and the electron-deficient nature of the aromatic ring.
Reactions of the Aldehyde Group
The formyl group is a versatile handle for a wide range of transformations, including:
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Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-cyano-2,6-difluorobenzoic acid, a potentially valuable synthetic intermediate in its own right.[3][4]
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Reduction: Selective reduction of the aldehyde to a primary alcohol (4-hydroxymethyl-3,5-difluorobenzonitrile) can be achieved using mild reducing agents like sodium borohydride.
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Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can provide various substituted aminomethyl derivatives.
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Wittig and Horner-Wadsworth-Emmons Reactions: The aldehyde can undergo olefination reactions to form substituted alkenes, providing a route to extend the carbon chain.[5][6]
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Condensation Reactions: Condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) can lead to the formation of Knoevenagel condensation products.
Reactions of the Nitrile Group
The nitrile group can also participate in several important transformations:
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Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, although this may also affect the formyl group depending on the reaction conditions.
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Reduction: The nitrile can be reduced to a primary amine (4-aminomethyl-3,5-difluorobenzaldehyde) using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation.
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Cycloaddition Reactions: The nitrile can participate in [3+2] cycloaddition reactions with azides to form tetrazoles, which are important bioisosteres of carboxylic acids in drug design.
Nucleophilic Aromatic Substitution
The strong electron-withdrawing effect of the formyl and nitrile groups, combined with the two fluorine atoms, activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr). While there are no specific literature examples for this substrate, it is plausible that one or both fluorine atoms could be displaced by strong nucleophiles under suitable conditions.
Applications in Research and Development
While specific, documented applications of 3,5-Difluoro-4-formylbenzonitrile are sparse in readily available literature, its structure suggests significant potential as a building block in several areas:
Medicinal Chemistry and Drug Discovery
The trifunctional nature of this molecule makes it an attractive starting material for the synthesis of complex heterocyclic compounds and other scaffolds of medicinal interest. The difluorobenzonitrile moiety is present in a number of biologically active compounds. The aldehyde functionality allows for the introduction of diverse side chains and pharmacophores through the reactions described above. For instance, it could be a key intermediate in the synthesis of enzyme inhibitors, receptor antagonists, or other therapeutic agents. The presence of fluorine can enhance metabolic stability and binding affinity.
Materials Science
Fluorinated aromatic compounds are of great interest in materials science for applications in liquid crystals, polymers, and organic electronics. The high polarity and potential for intermolecular interactions conferred by the fluorine, nitrile, and formyl groups could make derivatives of 3,5-Difluoro-4-formylbenzonitrile interesting candidates for these applications.
Safety and Handling
As with any chemical, 3,5-Difluoro-4-formylbenzonitrile should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. While specific toxicity data is not available, related compounds such as 3-formylbenzonitrile are known to cause skin and eye irritation and may cause respiratory irritation.[7]
Conclusion
3,5-Difluoro-4-formylbenzonitrile is a promising yet underexplored building block with significant potential for innovation in both medicinal chemistry and materials science. Its unique electronic properties and trifunctional nature provide a versatile platform for the synthesis of novel and complex molecules. While a comprehensive set of experimental data for its physical and chemical properties is yet to be fully documented in the scientific literature, this guide provides a foundational understanding based on available information and established chemical principles. It is hoped that this technical guide will stimulate further research into the synthesis, characterization, and application of this valuable compound, unlocking its full potential for scientific advancement.
References
- 1. 3,5-DIFLUORO-4-FORMYLBENZONITRILE | 467442-15-5 [chemicalbook.com]
- 2. 3,5-Difluoro-4-formylbenzonitrile | 467442-15-5 [sigmaaldrich.com]
- 3. 4-CYANO-2,6-DIFLUOROBENZOIC ACID CAS#: 181073-82-5 [amp.chemicalbook.com]
- 4. 4-CYANO-2,6-DIFLUOROBENZOIC ACID | 181073-82-5 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. orgsyn.org [orgsyn.org]
- 7. 3-甲酰基苯腈 98% | Sigma-Aldrich [sigmaaldrich.com]
